![molecular formula C12H15N3 B14881947 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14881947.png)
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a piperidine substituent at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine can be achieved through various synthetic methodologiesThis process often requires the use of catalysts and specific reaction conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often require the presence of a suitable base or catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the piperidine ring .
Applications De Recherche Scientifique
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine: This compound has a similar structure but with the piperidine substituent at the 4-position.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: This compound features a pyridine substituent instead of a piperidine ring.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This derivative includes a chlorine atom at the 1-position.
Uniqueness
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring at the 3-position can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
3-piperidin-3-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-7-15-11(5-1)9-14-12(15)10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2 |
Clé InChI |
FRDIELZLKCZKLV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=NC=C3N2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


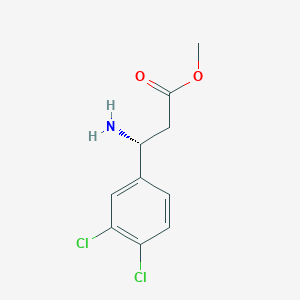
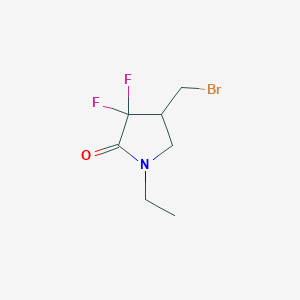

![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate](/img/structure/B14881886.png)
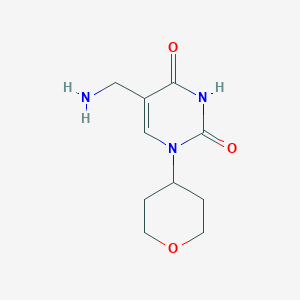
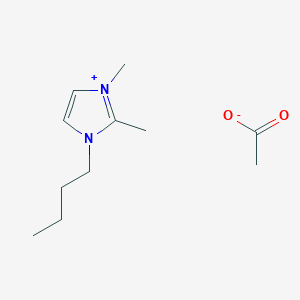
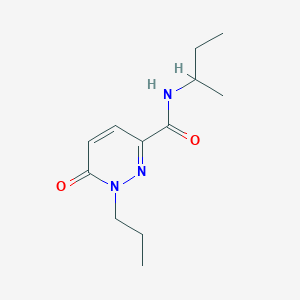
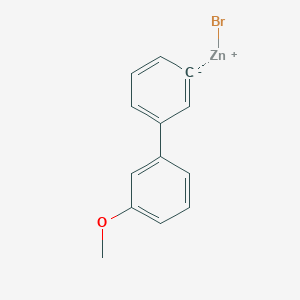
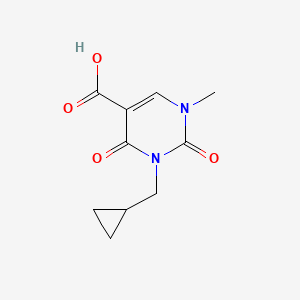
![7-(Tert-butyl)spiro[3.5]nonan-1-ol](/img/structure/B14881919.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881922.png)
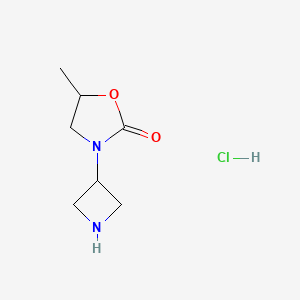
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B14881937.png)

